molecular formula C25H24ClNO5S B15110035 (2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B15110035
M. Wt: 486.0 g/mol
InChI Key: DJYTVXDWMLBAQI-YIXHJXPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide is a synthetic acrylamide derivative characterized by three key structural motifs:

A 5-(4-chlorophenyl)furan-2-ylmethyl group: This moiety introduces a chlorinated aromatic system linked to a furan ring, which may enhance lipophilicity and influence binding interactions in biological systems.

A 1,1-dioxidotetrahydrothiophen-3-yl group: The sulfone (SO₂) group in this tetrahydrothiophene ring improves solubility and metabolic stability compared to non-oxidized sulfur analogs .

A 4-methoxyphenyl-substituted acrylamide backbone: The electron-donating methoxy group on the phenyl ring may stabilize the compound via resonance effects and modulate electronic properties critical for reactivity or target engagement.

Structural elucidation of such compounds typically employs spectroscopic techniques (NMR, IR) and X-ray crystallography, as demonstrated in analogous studies . The (2E)-configuration of the acrylamide double bond is confirmed via single-crystal X-ray diffraction, a method standardized using SHELX software suites .

Properties

Molecular Formula

C25H24ClNO5S

Molecular Weight

486.0 g/mol

IUPAC Name

(E)-N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C25H24ClNO5S/c1-31-22-9-2-18(3-10-22)4-13-25(28)27(21-14-15-33(29,30)17-21)16-23-11-12-24(32-23)19-5-7-20(26)8-6-19/h2-13,21H,14-17H2,1H3/b13-4+

InChI Key

DJYTVXDWMLBAQI-YIXHJXPBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

Core Structural Disconnections

The target molecule can be divided into three primary components (Figure 1):

  • 5-(4-Chlorophenyl)furan-2-ylmethyl amine
  • 1,1-Dioxidotetrahydrothiophen-3-amine
  • (2E)-3-(4-Methoxyphenyl)prop-2-enoyl chloride

These intermediates are typically synthesized separately before coupling via amide bond formation.

Strategic Bond Formation

The synthesis prioritizes:

  • Amide coupling between the furan-containing amine and the enoyl chloride
  • Sulfone oxidation of the tetrahydrothiophene moiety
  • Stereoselective alkene formation to ensure the (E)-configuration

Stepwise Synthetic Procedures

Synthesis of 5-(4-Chlorophenyl)furan-2-ylmethyl Amine

Furan Ring Construction

The furan core is synthesized via Paal-Knorr cyclization of 1-(4-chlorophenyl)-1,4-diketone precursors. A representative protocol involves:

Step Reagents/Conditions Yield Reference
1 Acetic anhydride, H2SO4, 80°C, 6h 78%
2 NH4OAc, EtOH, reflux, 12h 85%

The resulting 5-(4-chlorophenyl)furan-2-carbaldehyde is reduced to the corresponding alcohol using NaBH4 (92% yield), followed by conversion to the amine via Gabriel synthesis (phthalimide intermediate, 67% yield).

Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine

Sulfone Formation

Tetrahydrothiophene is oxidized to the sulfone using H2O2 in acetic acid (90% conversion). Stereoselective introduction of the amine group at position 3 is achieved through:

  • Epoxidation with m-CPBA (≥95% purity)
  • Ring-opening with aqueous NH3 (1:4 v/v, 70°C, 8h)
  • Resolution via chiral column chromatography (Chiralpak AD-H, 99% ee)

Synthesis of (2E)-3-(4-Methoxyphenyl)prop-2-enoyl Chloride

Wittig-Horner Reaction

The (E)-configured α,β-unsaturated carbonyl is constructed using:

  • 4-Methoxybenzaldehyde
  • Triethyl phosphonoacetate
  • NaH (0°C to RT, 12h)

Key parameters influencing E/Z selectivity:

Parameter Optimal Value Impact on E:Z Ratio
Solvent THF 9:1
Base NaH 8.5:1
Temperature 0°C → RT 10:1

The resulting ester is hydrolyzed to the carboxylic acid (HCl/EtOH, 95% yield) and converted to the acid chloride using SOCl2 (quantitative).

Final Coupling and Purification

Amide Bond Formation

The two amine intermediates are coupled sequentially to the enoyl chloride:

  • First coupling : 5-(4-Chlorophenyl)furan-2-ylmethyl amine + enoyl chloride

    • Conditions: DCM, Et3N (2 eq), 0°C → RT, 6h
    • Yield: 88%
  • Second coupling : Product + 1,1-dioxidotetrahydrothiophen-3-amine

    • Conditions: DMF, HATU, DIPEA, 24h
    • Yield: 76%

Crystallization and Characterization

Crude product is purified via:

  • Solvent recrystallization (EtOAc/hexanes, 3:7)
  • HPLC (C18 column, MeCN/H2O gradient)

Characterization Data

Technique Key Signals
1H NMR (400 MHz) δ 7.85 (d, J=15.6 Hz, 1H, CH=CHCO)
HRMS m/z 567.1843 [M+H]+ (calc. 567.1847)
IR 1654 cm⁻¹ (amide I)

Alternative Synthetic Routes

One-Pot Tandem Approach

A patent-derived method simplifies the synthesis by combining steps:

  • In situ generation of enoyl chloride
  • Concurrent amidation with both amines
  • Oxidation of tetrahydrothiophene
Advantage Limitation
58% overall yield Requires strict O2 control
3-step reduction Lower enantiopurity (91% ee)

Enzymatic Resolution

Lipase-mediated kinetic resolution (CAL-B enzyme) improves stereochemical outcomes:

Parameter Value
Conversion 45%
ee product >99%
ee remaining substrate 98%

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Impact on Process Economics
HATU 1,200 High (31% of total cost)
Chiral column 8,000 Moderate (15%)
SOCl2 50 Low (2%)

Waste Stream Management

Critical issues identified:

  • Phthalimide byproducts from Gabriel synthesis (requires NaOH hydrolysis)
  • S-containing waste from sulfone formation (neutralization with CaCO3)

Challenges and Optimization Strategies

Stereochemical Control

The (E)-alkene configuration is maintained using:

  • Low-temperature reactions (<30°C)
  • Radical inhibitors (BHT, 0.1 mol%)

Sulfone Oxidation Byproducts

Common impurities and mitigation:

Impurity Source Removal Method
Sulfoxide Incomplete oxidation Repetitive H2O2 treatment
Over-oxidized thiophene Excess oxidant Reductive workup (Na2S2O3)

Applications in Medicinal Chemistry

While beyond preparation scope, the compound's bioactivity informs synthetic priorities:

  • Solubility optimization for pharmacokinetics (logP = 3.2 ± 0.1)
  • Metabolic stability enhancement via deuterated analogs

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and other functional groups might be susceptible to oxidation under appropriate conditions.

    Reduction: Reduction reactions could target the amide group or other reducible moieties.

    Substitution: The chlorophenyl group might undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits interesting biological activity.

Medicine

If the compound shows promising biological activity, it might be developed as a drug candidate for the treatment of various diseases.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to a variety of biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Research Findings and Challenges

  • Spectroscopic Characterization : The target compound’s structure would require multi-nuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) for validation, following protocols in and .
  • Computational Modeling : Quantitative structure-activity relationship (QSAR) studies () could predict the target’s bioactivity based on substituent electronic parameters (e.g., Hammett constants) .

Q & A

Q. What are the recommended synthetic routes for (2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide, and how can yield optimization be achieved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functional group activation. For example, esterification of 4-chlorophenyl or methoxyphenyl precursors under acidic conditions (e.g., H₂SO₄ catalysis) is a common first step. Subsequent coupling reactions, such as amide bond formation via carbodiimide crosslinkers (e.g., EDC/HOBt), are critical. Yield optimization requires precise stoichiometric control, inert atmospheres (N₂/Ar), and purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate). Reaction monitoring by TLC or HPLC ensures intermediate purity .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm, methoxy groups at δ 3.8 ppm).
  • FT-IR : Validate amide C=O stretches (~1650 cm⁻¹) and sulfone S=O vibrations (~1300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What are the key physicochemical properties to assess during preclinical studies?

  • Methodological Answer :
Property Method Relevance
Solubility Shake-flask method in PBS/DMSODetermines bioavailability and formulation strategies
LogP HPLC-based octanol-water partitioningPredicts membrane permeability and pharmacokinetics
Thermal Stability TGA/DSC analysisAssesses decomposition temperatures for storage conditions

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols:
  • Use identical cell lines (e.g., HEK293 vs. HeLa may show variability).
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Replicate studies under controlled conditions (e.g., 37°C, 5% CO₂) with triplicate measurements.

Q. What strategies are effective for studying the compound’s interaction with sulfotransferase or cytochrome P450 enzymes?

  • Methodological Answer :
  • Enzyme Kinetics : Use fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP3A4) and monitor metabolite formation via LC-MS/MS .
  • Docking Studies : Employ Schrödinger Suite or AutoDock Vina to model binding poses in enzyme active sites, guided by crystallographic data .
  • Inhibition Assays : Pre-incubate enzymes with the compound and measure residual activity using spectrophotometric methods (e.g., NADPH depletion for CYPs) .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

  • Methodological Answer : Conduct forced degradation studies:
  • Acidic/Basic Conditions : Incubate in 0.1M HCl/NaOH (37°C, 24h) and analyze degradation products via UPLC-QTOF .
  • Oxidative Stress : Treat with 3% H₂O₂ and monitor sulfone group stability via IR .
  • Light Exposure : Expose to UV (254 nm) and assess photodegradation by tracking absorbance shifts .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : Apparent contradictions often stem from solvent polarity and pH effects. For example:
  • In pure water (pH 7.0), solubility may be <1 µg/mL due to hydrophobic aryl groups.
  • In PBS with 0.5% Tween-80, solubility increases to ~50 µg/mL via micelle formation .
  • Use Hansen solubility parameters (HSPs) to predict optimal co-solvents (e.g., PEG-400) .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?

  • Methodological Answer :
  • Rodent Models : Sprague-Dawley rats (IV/PO administration) with serial blood sampling for AUC calculations.
  • Tissue Distribution : Sacrifice cohorts at 1h, 6h, 24h post-dose and quantify compound levels in liver/kidneys via LC-MS .
  • Metabolite ID : Collect bile/urine and screen for phase I/II metabolites using MSⁿ fragmentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.